
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes two fluorine atoms at positions 6 and 8, a methyl group at the meta position of the phenyl ring, and a carboxylic acid group at position 4 of the quinoline ring. The presence of fluorine atoms in the quinoline ring enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with ethyl acetoacetate followed by cyclization and subsequent functional group modifications can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, can be employed for large-scale synthesis . The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and enzyme interactions.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from performing its function and thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: These compounds also contain fluorine atoms and quinoline rings, but differ in their specific substituents and biological activities.
Other Fluorinated Quinolines: Compounds like 6-fluoroquinoline and 8-fluoroquinoline share structural similarities but have different functional groups and properties.
Uniqueness
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H11F2NO2 |
|---|---|
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
6,8-difluoro-2-(3-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11F2NO2/c1-9-3-2-4-10(5-9)15-8-13(17(21)22)12-6-11(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22) |
Clave InChI |
UQRPVRQQMWHONY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


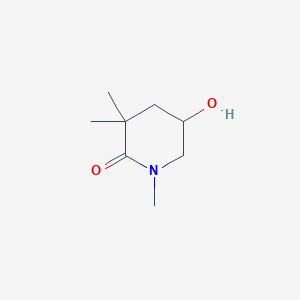
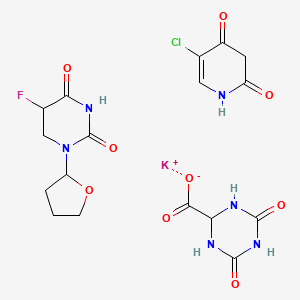
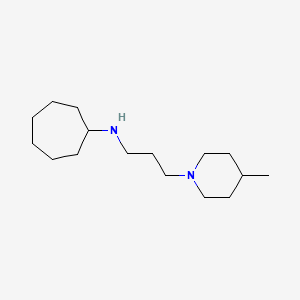

![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
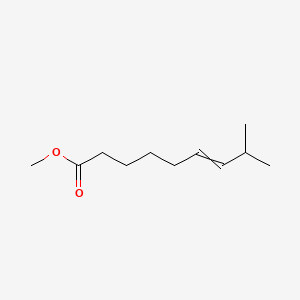
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
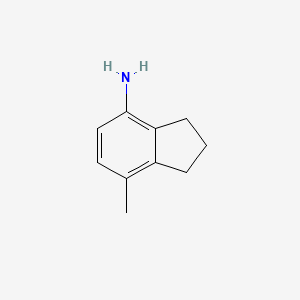
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
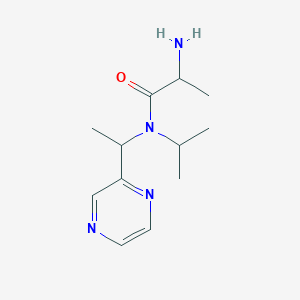
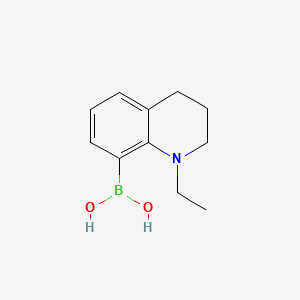

![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)

